molecular formula C22H20N4O3 B2916088 5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923200-86-6

5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2916088
CAS RN: 923200-86-6
M. Wt: 388.427
InChI Key: FRUJOQRUTUGEGL-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research has shown various methods for synthesizing pyrazolo[4,3-c]pyridine derivatives. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazoles have been synthesized by reacting with hydrazine hydrate in ethanol, which is a step towards creating pyrazolo[1,5-a]pyrimidines (Hassan, Hafez, & Osman, 2014).

  • Characterization Techniques : X-ray powder diffraction has been utilized for characterizing similar compounds, providing essential data for understanding their crystalline structure and purity (Wang, Suo, Zhang, Hou, & Li, 2017).

Cytotoxic Activity and Anticancer Potential

  • Cytotoxic Activity : Studies have demonstrated the cytotoxic activity of pyrazolo[1,5-a]pyrimidines against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

  • Anticancer Agents : Novel pyrazolo[3,4-d]pyrimidines and related derivatives have been explored as potential anticancer and anti-5-lipoxygenase agents. This includes the synthesis of various compounds and assessment of their biological activities, which could be relevant for therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Miscellaneous Applications

  • Anti-inflammatory and Analgesic Agents : Research has involved the synthesis of novel heterocyclic compounds derived from similar chemical structures for exploring their anti-inflammatory and analgesic properties. This indicates potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Fungicidal Activity : Pyrazolo[1,5-a] pyrimidines, analogues of the systemic fungicide carboxin, have been synthesized and evaluated for fungicidal activity. This suggests applications in agricultural sciences (Huppatz, 1985).

Mechanism of Action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, this compound can prevent the formation of blood clots .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and, consequently, a decrease in the formation of blood clots .

Biochemical Pathways

The inhibition of FXa affects the coagulation cascade , a biochemical pathway that leads to the formation of blood clots . By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade and reducing the formation of blood clots .

Pharmacokinetics

This compound has good bioavailability , low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The result of this compound’s action is a reduction in the formation of blood clots . By inhibiting FXa and disrupting the coagulation cascade, this compound reduces thrombin generation and, consequently, the formation of blood clots . This can help prevent thromboembolic diseases, which are conditions caused by the formation of blood clots .

properties

IUPAC Name

5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-25-13-18(21(27)23-15-8-7-11-17(12-15)29-2)20-19(14-25)22(28)26(24-20)16-9-5-4-6-10-16/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUJOQRUTUGEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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